2,1-Benzisothiazole-6-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,1-benzothiazol-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-3,5,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFRBAQLZMPYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Development
Retrosynthetic Analysis of 2,1-Benzisothiazole-6-methanol
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.
Key Disconnection Strategies for the Benzisothiazole Ring
The central challenge in synthesizing this compound lies in the construction of the fused heterocyclic ring system. A primary disconnection approach targets the bonds of the isothiazole (B42339) ring. The sulfur-nitrogen (S-N) bond is a common and logical point of disconnection. nsf.gov This leads to precursors that can form this bond in the final steps of the synthesis.
Another key strategy involves the disconnection of a carbon-sulfur (C-S) bond. This approach often starts with an appropriately substituted aniline (B41778) derivative, which already contains the nitrogen atom of the isothiazole ring.
A Knorr-type disconnection of the isothiazole ring can also be envisioned, which would lead to a 1,3-dicarbonyl equivalent and a thiohydroxylamine synthon. nsf.gov However, the instability of simple thiohydroxylamines often makes this a less practical approach. nsf.gov
Approaches for Regioselective Introduction of the Methanol (B129727) Functionality at C-6
The placement of the methanol group at the C-6 position of the benzisothiazole ring requires regioselective control. One strategy is to start with a precursor that already contains a functional group at the corresponding position of the benzene (B151609) ring. For instance, a commercially available substituted aniline or thiophenol with a substituent at the para-position relative to the group that will participate in the cyclization can be used. This substituent can then be converted to a methanol group at a later stage.
Alternatively, direct functionalization of the pre-formed benzisothiazole ring system can be considered. However, methods for the direct and regioselective functionalization of the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system, have been limited, often requiring de novo synthesis for specific substitution patterns. nih.govnih.govdiva-portal.org Recent advances in C-H borylation have shown promise for accessing specific positions, which could potentially be adapted for 2,1-benzisothiazoles. nih.govnih.govdiva-portal.org For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, allowing for the introduction of functional groups at various positions on the benzene ring. nih.govnih.govdiva-portal.org
Direct and Indirect Synthetic Routes to the 2,1-Benzisothiazole Scaffold
The construction of the 2,1-benzisothiazole core can be achieved through various synthetic routes, which are broadly categorized as direct or indirect. Direct routes involve the formation of the isothiazole ring onto a pre-existing benzene ring, while indirect routes may involve the construction of the benzene ring onto a pre-existing isothiazole. The former is more common.
Cyclization Reactions for Formation of the Isothiazole Ring
The key step in most syntheses of 2,1-benzisothiazoles is the cyclization reaction that forms the isothiazole ring. This can be achieved by forming either the sulfur-nitrogen (S-N) bond or a carbon-sulfur (C-S) bond in the ring-closing step.
The formation of the S-N bond is a critical and often challenging step in the synthesis of isothiazoles. nsf.gov Many methods rely on the oxidative cyclization of a precursor containing both a sulfur and a nitrogen atom in the correct orientation.
One common strategy involves the cyclization of 2-mercaptobenzamide derivatives. For instance, the intramolecular oxidative cyclization of N-substituted 2-mercaptobenzamides can yield benzisothiazolones. researchgate.net Another approach utilizes the reaction of ortho-mercaptoacetophenones to form the benzisothiazole ring. arkat-usa.org
The use of elemental sulfur is another prominent method. For example, 1,2-benzisothiazoles can be synthesized from amidines and elemental sulfur via N-S/C-S bond formation under transition-metal-free conditions. rsc.org Copper-mediated reactions have also been developed for the formation of the C-S/N-S bonds using elemental sulfur. acs.org
Electrochemical methods are emerging as a green and sustainable approach for S-N bond formation, offering an alternative to traditional chemical oxidants. rsc.org
A variety of reagents and conditions have been employed for S-N bond formation, as summarized in the table below.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Amidinyl-substituted disulfides | Iodine | 1,2-Benzisothiazoles | rsc.org |
| o-Haloarylamidines | Elemental Sulfur, K2CO3 | 1,2-Benzisothiazoles | rsc.org |
| Benzamides | Elemental Sulfur, Cu(II) | Benzoisothiazolones | acs.org |
| N-substituted 2-mercaptobenzamides | TFA | Benzisothiazolones | researchgate.net |
| 2-(Alkylthio)benzaldehyde oximes | Polyphosphoric acid | 7-Nitro-2,1-benzisothiazole (B12650928) | smolecule.com |
Strategies that form the C-S bond often start with a precursor where the S-N bond is already present or is formed in an earlier step. These methods typically involve the cyclization of an ortho-substituted aniline derivative.
For instance, the reaction of o-haloaniline derivatives with carbon disulfide can lead to the formation of 1,3-benzothiazole-2(3H)-thiones, which can be precursors to benzisothiazoles. organic-chemistry.org Another approach involves the reaction of o-iodoanilines with a sulfur source in the presence of a copper catalyst. asianpubs.org
The table below highlights some examples of C-S bond formation strategies.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| o-Iodoanilines, K2S, TosMIC | CuCl | Benzothiazolethiones | organic-chemistry.org |
| o-Iodobenzamides, Sulfur powder | CuBr2, Et3N | Benzoisothiazolones | asianpubs.org |
Annulation Chemistry for the Benzene Ring System
The construction of the 2,1-benzisothiazole scaffold often relies on the annulation of a pre-functionalized benzene ring. This approach involves creating the isothiazole ring onto an existing benzene derivative that already contains some of the necessary atoms or functional groups. Strategies can be categorized based on the nature of the starting phenyl substrate. arkat-usa.org
One common strategy involves the cyclization of substituted phenyl compounds. For instance, the reaction of 2-(benzylsulfanyl)-4,6-dinitrobenzaldehyde (B14202491) with sulfuryl chloride followed by ammonia (B1221849) can yield a dinitro-substituted 1,2-benzisothiazole (B1215175). thieme-connect.de While this example illustrates the formation of a substituted benzisothiazole, the underlying principle of ring closure on a benzene precursor is fundamental.
Another approach is the [4+2] annulation reaction. For example, 3-substituted benzo[d]isothiazole 1,1-dioxides can react with 1,2-diaza-1,3-dienes to form spiropyridazine-benzosultams. nih.govbeilstein-journals.org While not directly yielding 2,1-benzisothiazole, this demonstrates the utility of cycloaddition strategies in building complex systems based on the benzisothiazole core.
Rhodium-catalyzed [4+1] annulation of sulfoximines with maleimides represents another advanced method for constructing spirocyclic 1,2-benzisothiazole derivatives. researchgate.net These annulation techniques highlight the versatility of modern organic synthesis in creating the core benzisothiazole structure, which can then be further functionalized.
Methodologies for Introducing and Modifying the Methanol Functionality
Once the 2,1-benzisothiazole core is established, the introduction of the methanol group at the C-6 position is a critical step. This can be achieved through various carbon-oxygen bond-forming reactions and site-selective functionalization.
The generation of a primary alcohol on an aromatic ring, such as the methanol group on the 2,1-benzisothiazole core, can be accomplished through several established methods. A common strategy involves the reduction of a corresponding carboxylic acid or aldehyde. For instance, a 2,1-benzisothiazole-6-carboxylic acid or 2,1-benzisothiazole-6-carbaldehyde could be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired this compound. pressbooks.pub
Alternatively, Grignard reagents can be used to form primary alcohols. The reaction of a Grignard reagent with formaldehyde (B43269) (H₂C=O) produces a primary alcohol. libretexts.org In the context of this compound synthesis, this would involve the formation of a Grignard reagent at the C-6 position of the benzisothiazole ring, followed by reaction with formaldehyde.
The insertion of arynes into the C=O bond of aldehydes offers another pathway to form C-O bonds and construct oxygen-containing heterocycles, which could be adapted for the synthesis of functionalized benzisothiazoles. nih.gov
Achieving site-selective functionalization at the C-6 position of the 2,1-benzisothiazole ring is paramount for the synthesis of this compound. Directing group-assisted C-H activation has emerged as a powerful tool for the selective functionalization of specific C-H bonds in heterocyclic compounds. rsc.org This strategy could be employed to introduce a functional group at the C-6 position, which can then be converted to a methanol group.
For example, a directing group could be temporarily installed on the nitrogen atom of the isothiazole ring to direct a metal catalyst to the C-6 position for C-H activation and subsequent functionalization. researchgate.netescholarship.org Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are also instrumental in introducing substituents at specific positions on an aromatic ring, provided a suitable handle like a halogen is present at the C-6 position. thieme-connect.de
Advanced Synthetic Techniques in this compound Preparation
Modern organic synthesis offers a range of advanced techniques that can be applied to the preparation of this compound, enabling more efficient and selective transformations.
Transition metal catalysis plays a significant role in the synthesis of benzisothiazoles. researchgate.net Copper and nickel catalysts are commonly used for the formation of the benzisothiazole ring. arkat-usa.org For instance, copper(I) iodide can catalyze the intramolecular N-S bond formation from 2-mercaptobenzamides. nih.gov Nickel-catalyzed reactions have also been developed for the direct C-H activation to form benzisothiazolones. arkat-usa.org These catalytic methods often offer milder reaction conditions and higher yields compared to traditional methods.
The following table summarizes some catalytic systems used in the synthesis of benzisothiazole derivatives:
| Catalyst | Substrate | Product | Reference |
| Copper(I) iodide | 2-Mercapto-N-substituted benzamides | 2-Substituted benzo[d]isothiazolones | arkat-usa.org |
| Nickel(II) | N-Arylthioureas | 2-Aminobenzothiazoles | mdpi.com |
| Palladium(II) chloride | 2-Biphenylthiols | Dibenzothiophenes | organic-chemistry.org |
| Rhodium(III) | Sulfoximines and maleimides | Spirocyclic-1,2-benzisothiazoles | researchgate.net |
This table presents examples of catalytic systems for the synthesis of related heterocyclic compounds, illustrating the types of catalysts that could be adapted for the synthesis of this compound.
Modern organic transformations, such as C-H functionalization and multicomponent reactions, provide powerful tools for the synthesis of complex molecules like this compound. nih.gov Denitrogenative transformations of 1,2,3-benzotriazin-4(3H)-ones, promoted by transition metals, offer a novel approach to form C-C and C-heteroatom bonds, which could be applied to the synthesis of N- and O-containing heteroaromatics. doi.org
Electrochemical synthesis is another emerging environmentally friendly approach. It can be used for dehydrogenative N-S bond formation to construct benzisothiazol-3(2H)-ones. nih.gov The synergistic use of electrochemistry and transition metal catalysis allows for site-selective C-H functionalization under mild conditions. nih.gov
Application of Modern Organic Transformations
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for functionalizing the 2,1-benzisothiazole core. nrochemistry.com A plausible pathway to this compound involves the use of a 6-halo-2,1-benzisothiazole intermediate, such as 6-bromo-2,1-benzisothiazole. This intermediate can undergo various cross-coupling reactions to introduce a hydroxymethyl group or a precursor that can be readily converted to it.
Suzuki-Miyaura Coupling: This reaction would involve coupling the 6-halo-2,1-benzisothiazole with a suitable boronic acid or ester. While a direct coupling with a hydroxymethylboron derivative can be challenging, a more common approach is to couple with a protected aldehyde or a vinyl group, followed by transformation to the alcohol. The Suzuki coupling is known for its mild reaction conditions and tolerance of various functional groups. mdpi.com
Stille Coupling: The Stille reaction, which couples the halide with an organotin compound, offers another route. nrochemistry.com For instance, coupling with a vinylstannane followed by oxidative cleavage would yield an aldehyde, which can then be reduced to the target alcohol.
Sonogashira Coupling: This copper-palladium co-catalyzed reaction couples the halide with a terminal alkyne. nrochemistry.com The resulting 6-ethynyl-2,1-benzisothiazole could be hydrated to form an acetyl group, which can be further manipulated, or undergo other transformations leading to the desired methanol functionality.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and optimization is often required to achieve high yields.
Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Halides
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd G3 Precatalyst | XPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane | 80 - 110 |
| Stille | Pd(PPh₃)₄ | - | - | Toluene or DMF | 80 - 120 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | - | Et₃N or Piperidine | THF or DMF | Room Temp - 70 |
| Buchwald-Hartwig (C-N) | BrettPhos Pd G3 | BrettPhos | NaOt-Bu or LHMDS | Dioxane or THF | 65 - 100 sigmaaldrich.com |
This table presents generalized conditions for cross-coupling reactions on aryl halides, which would be applicable for a hypothetical 6-halo-2,1-benzisothiazole substrate. Specific conditions may vary based on substrate reactivity.
Alkylation and Acylation Reactions
Alkylation and acylation are fundamental reactions for modifying the 2,1-benzisothiazole scaffold. These reactions predominantly occur on the nitrogen atom of the isothiazole ring, particularly in derivatives like 2,1-benzisothiazol-3(1H)-ones.
Direct Friedel-Crafts alkylation or acylation on the benzene ring of the 2,1-benzisothiazole system is challenging. libretexts.org The heterocyclic ring can coordinate with the Lewis acid catalyst, deactivating the system towards electrophilic aromatic substitution. libretexts.org When substitution does occur, it is often directed to the C4 position. thieme-connect.de
Therefore, strategic development often focuses on N-functionalization. In the context of synthesizing 1,5-disubstituted 2,1-benzisothiazol-3(1H)-ones, alkylation at the N-1 position is a key step. researchgate.net This reaction is typically performed by treating the N-unsubstituted precursor with an alkyl halide in the presence of a base. Studies have shown that using potassium carbonate as the base in a solvent like acetone (B3395972) can provide good yields for this transformation. researchgate.net
Table 2: N-Alkylation of 5-Nitro-2,1-benzisothiazol-3(1H)-one
| Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Isopropyl bromide | K₂CO₃ | Acetone | 43 | researchgate.net |
| Ethyl bromide | K₂CO₃ | Acetone | 95 | researchgate.net |
| Benzyl (B1604629) bromide | K₂CO₃ | Acetone | 98 | researchgate.net |
Data from the synthesis of 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives illustrates the efficiency of N-alkylation reactions on the 2,1-benzisothiazole core structure. researchgate.net
Acylation reactions are also common, particularly on amino-substituted benzisothiazoles or to form N-acyl derivatives of 2,1-benzisothiazolinones. These reactions introduce carbonyl functionalities that can serve as handles for further synthetic transformations.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product in the synthesis of complex heterocyclic molecules like this compound and its precursors. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents, bases, and catalysts.
For instance, in the one-step synthesis of benzisothiazoles from aromatic aldehydes, sulfur, and an ammonium (B1175870) salt, the reaction temperature is a critical factor, with optimal conditions often found between 100-120°C for reaction times of 8-24 hours. google.com
In the oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides using Selectfluor, the choice of solvent system significantly impacts the reaction efficiency. mdpi.com A mixture of water and DMF was found to be highly effective, allowing the reaction to proceed rapidly at room temperature and often avoiding the need for chromatographic purification. mdpi.com
Similarly, for the synthesis of 2-substituted benzothiazoles, which shares mechanistic features with benzisothiazole synthesis, extensive optimization has been reported. The choice of catalyst can dramatically influence yields, with some protocols favoring Ru(III) or Bi₂O₃ nanoparticles. mdpi.com Solvent choice is also critical; for example, in certain molecular oxygen-assisted syntheses, a chlorobenzene/DMSO mixture at 140°C provided the best results. mdpi.com The electronic nature of substituents can also affect reaction outcomes, with electron-withdrawing groups on the aromatic aldehyde sometimes leading to higher yields compared to electron-donating groups in certain catalytic systems. mdpi.com
Table 3: Summary of Optimization Parameters for Benzazole Synthesis
| Reaction Type | Parameter | Variation | Observation | Reference |
| Benzoxazole Synthesis | Solvent | DCM, DCE, Toluene, MeCN | Dichloromethane (B109758) (DCM) provided the best yield. | nih.gov |
| Temperature | 0°C, RT, 40°C | Room temperature (RT) was optimal. | nih.gov | |
| Time | 0.5h, 1h, 2h | 1 hour was sufficient for reaction completion. | nih.gov | |
| Benzisothiazole Oxidation | Oxidant | Selectfluor, NFSI, NIS | Selectfluor was the most effective oxidant. | mdpi.com |
| Solvent | H₂O, DMF, DMC, MeCN | A H₂O/DMF (9:1) mixture gave excellent yields. | mdpi.com | |
| Benzothiazole (B30560) Synthesis | Catalyst | Ru(III), Bi₂O₃, H₂O₂/HCl | Yields and reaction times varied significantly with the catalyst. | mdpi.com |
| Temperature | 60°C, 140°C, RT | Optimal temperature depends heavily on the specific protocol. | mdpi.comresearchgate.net |
This table collates data from various syntheses of related benzazole compounds, highlighting common parameters that are adjusted to optimize reaction yield and selectivity.
Chemical Reactivity and Mechanistic Investigations
Intrinsic Reactivity Profiles of the 2,1-Benzisothiazole Core
The 2,1-benzisothiazole ring system, a fusion of a benzene (B151609) ring and an isothiazole (B42339) ring, possesses a unique electronic structure that governs its susceptibility to various chemical transformations.
Electrophilic aromatic substitution (EAS) on the 2,1-benzisothiazole core involves the replacement of a hydrogen atom on the benzenoid ring with an electrophile. savemyexams.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com
Research into the electrophilic substitution of the parent 2,1-benzisothiazole has elucidated the directing effects of the fused heterocyclic ring. rsc.org
Nitration: The reaction of 2,1-benzisothiazole with nitrating agents predominantly yields 5-nitro-2,1-benzisothiazole. Smaller quantities of the 7-nitro and 4-nitro isomers are also formed. rsc.org
Bromination: When subjected to bromination under conditions where Br+ is the active electrophile, 2,1-benzisothiazole gives a mixture of 5-bromo- and 7-bromo-2,1-benzisothiazole, along with a minor amount of 4,7-dibromo-2,1-benzisothiazole. rsc.org
The directing influence in these reactions is primarily determined by the substituent group already present on the benzenoid part of the molecule. rsc.org For the specific case of 2,1-benzisothiazole-6-methanol, the -CH₂OH group at the 6-position would further influence the regioselectivity of subsequent electrophilic attacks.
| Reaction | Reagents | Major Products | Minor Products | Reference |
|---|---|---|---|---|
| Nitration | Not specified | 5-Nitro-2,1-benzisothiazole | 7-Nitro-2,1-benzisothiazole (B12650928), 4-Nitro-2,1-benzisothiazole | rsc.org |
| Bromination | Not specified (Br+ source) | 5-Bromo-2,1-benzisothiazole, 7-Bromo-2,1-benzisothiazole | 4,7-Dibromo-2,1-benzisothiazole | rsc.org |
The reactivity of the 2,1-benzisothiazole system towards nucleophiles is distinct from its 1,2-isomer. Studies on 2,1-benzisothiazolium salts have shown that stabilized carbanions preferentially attack a carbon atom within the heterocyclic ring rather than the sulfur atom. cdnsciencepub.com This contrasts with the behavior of 1,2-benzisothiazolium salts, where nucleophilic attack by carbanions often occurs at the sulfur atom. cdnsciencepub.com
The reaction of 1-methyl-3-phenyl-2,1-benzisothiazolium perchlorate (B79767) with nucleophiles like diethyl malonate or sodium benzoylacetate leads to products derived from attack at a ring carbon, followed by ring opening. cdnsciencepub.com In contrast, reactions of 3-chloro-1,2-benzisothiazole (B19369) with various nucleophiles often result in the fission of the thiazole (B1198619) ring, with mechanisms proposed to involve initial attack at either the sulfur or chlorine atom. rsc.org The presence of strong electron-withdrawing groups, such as in saccharin (B28170) derivatives, can significantly influence the reactivity towards nucleophiles. core.ac.uk
The 2,1-benzisothiazole framework can participate in cycloaddition reactions, particularly through reactive intermediates. For instance, the thermal decomposition of 3-azido-2,1-benzisothiazole generates a thionitrosoarene intermediate. oup.com This intermediate can then undergo a 1,3-dipolar cycloaddition with the starting azide, representing a novel reaction pathway for thionitroso compounds. oup.com While detailed studies on Diels-Alder reactions involving the 2,1-benzisothiazole core itself are not extensively documented, related heterocyclic systems like benzothiazoles are known to undergo dearomative [3+2] cycloaddition reactions. nih.govrsc.org
Reactivity of the Methanol (B129727) Moiety in this compound
The primary hydroxyl group of the methanol substituent at the 6-position is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.
The primary alcohol functional group can undergo various typical alcohol reactions, such as oxidation, esterification, and etherification, providing a versatile handle for structural modifications.
The conversion of the primary hydroxyl group in this compound to an ether is a significant derivatization pathway. As a benzylic alcohol, it can be selectively etherified. A notable method involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) as a catalyst in an alcohol solvent like methanol or ethanol. organic-chemistry.org
This reaction proceeds through a carbocation intermediate and demonstrates high chemoselectivity, preferentially reacting with benzylic hydroxyl groups while leaving other types, such as aliphatic or phenolic hydroxyls, unaffected. organic-chemistry.org The efficiency of this method is generally high for benzyl (B1604629) alcohols bearing electron-donating groups. organic-chemistry.org Other approaches to forming ethers from related benzisothiazole structures include reactions with pseudo-saccharyl chloride or photochemical methods in methanol. uc.ptresearchgate.net
| Reagent System | Solvent | Catalyst | Mechanism Intermediate | Selectivity | Reference |
|---|---|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Methanol or Ethanol | Dimethyl Sulfoxide (DMSO) | Carbocation | Targets benzylic hydroxyls over aliphatic and phenolic hydroxyls | organic-chemistry.org |
Derivatization Reactions of the Primary Hydroxyl Group
Esterification and Related Transformations
The primary alcohol functionality of this compound allows it to undergo esterification, a fundamental transformation in organic synthesis. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk
The reaction is an equilibrium process. To favor the formation of the ester, a large excess of the alcohol or carboxylic acid is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism proceeds through several key reversible steps: protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the final ester. masterorganicchemistry.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reactivity in these reactions is generally high for primary alcohols like this compound.
Table 1: Examples of Esterification Reactions for this compound
| Product Name | Reactant (Carboxylic Acid) | Catalyst | Description |
|---|---|---|---|
| (2,1-Benzisothiazol-6-yl)methyl acetate (B1210297) | Acetic Acid | H₂SO₄ | Forms the acetate ester, a common protective group or synthetic intermediate. |
| (2,1-Benzisothiazol-6-yl)methyl benzoate (B1203000) | Benzoic Acid | TsOH | Yields the benzoate ester, which can be used to introduce an additional aromatic moiety. |
| (2,1-Benzisothiazol-6-yl)methyl formate (B1220265) | Formic Acid | H₂SO₄ | Produces the formate ester. The esterification with formic acid can sometimes proceed without a catalyst, albeit slowly. |
Oxidation and Reduction Pathways of the Alcohol Functionality
The alcohol group of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), will typically halt the oxidation at the aldehyde stage, yielding 2,1-benzisothiazole-6-carbaldehyde. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the carboxylic acid, 2,1-benzisothiazole-6-carboxylic acid. The oxidation of methanol on catalyst surfaces often proceeds via dehydrogenation to form formaldehyde (B43269), which can be further oxidized to carbon dioxide. mdpi.com On certain catalysts like NiOOH, the oxidation of methanol can proceed through a formate-involving pathway. nih.gov
Conversely, the alcohol functionality is already in a reduced state and is not susceptible to further reduction under standard catalytic hydrogenation or with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While the alcohol itself is resistant to reduction, the benzisothiazole ring system could potentially be reduced under harsh conditions, though this would be a transformation of the heterocyclic core rather than the alcohol substituent. nottingham.ac.ukprepchem.com
Table 2: Oxidation and Reduction Reactions of the Alcohol Functionality
| Transformation | Product | Reagents | Conditions |
|---|---|---|---|
| Mild Oxidation | 2,1-Benzisothiazole-6-carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Strong Oxidation | 2,1-Benzisothiazole-6-carboxylic acid | Potassium permanganate (KMnO₄) | Basic, then acidic workup |
| Reduction | No reaction at the alcohol site | Sodium borohydride (NaBH₄) | Methanol |
Elucidation of Reaction Mechanisms and Reaction Pathways
Understanding the reaction mechanisms is crucial for controlling the synthesis and reactivity of benzisothiazole derivatives. Research has focused on identifying reactive intermediates, transition states, and the influence of external factors like solvents and catalysts.
Identification of Key Intermediates and Transition States
Mechanistic studies of benzisothiazole chemistry have identified several key reactive species. In the formation of the benzisothiazole ring, intermediates such as (E)-(2-aminoaryl)(aryldiazenyl)methanone have been proposed, which undergo intramolecular oxidative S-N bond formation. acs.org The synthesis of 1,2-benzisothiazol-3-ones from 2-mercaptobenzamides can proceed through a thiyl radical intermediate, which is generated via oxidation and subsequently undergoes intramolecular nucleophilic attack to form the N-S bond. mdpi.comresearchgate.net
In reactions involving substitutions on the benzisothiazole ring, ring-opened sulfenamide (B3320178) and benzamidine (B55565) intermediates have been identified. acs.orgacs.org These intermediates are crucial in understanding the conversion of 3-chloro-1,2-benzisothiazole to 3-amino-1,2-benzisothiazole derivatives. acs.org
Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in clarifying reaction mechanisms. Such studies help to evaluate the gas-phase acidity of different positions on the ring and to model the structures of anionic key intermediates and transition states. nih.gov For example, calculations have been used to investigate the conformational space and energy barriers for isomerization in benzisothiazole derivatives, providing insight into the stability of different conformers and the transition states connecting them. uc.pt
Role of Solvents and Catalysts in Mechanistic Control
The choice of solvent and catalyst is paramount in directing the outcome of reactions involving benzisothiazoles. Solvents can influence reaction rates and even alter mechanistic pathways. For instance, polar solvents can break up aggregates of organolithium reagents, increasing their reactivity for deprotonation. nottingham.ac.uk Water, as a green solvent, has been used effectively in the synthesis of benzisothiazol-3(2H)-one derivatives, facilitating product purification and enabling catalyst recycling. mdpi.comnih.govmdpi.com In some cases, solvent-free conditions are employed to synthesize benzisothiazole-containing fused heterocyclic systems. scirp.org
Catalysts are essential for achieving high efficiency and selectivity.
Acid/Base Catalysis : Bases like potassium tert-butoxide (t-BuOK) are used to generate anionic intermediates for rearrangement reactions. nih.gov The amount of base can be critical; for example, using 2 equivalents of t-BuOK can lead to a diaza- acs.orgacs.org-Wittig reaction, while 6 equivalents can promote a different rearrangement to form 1,2-benzothiazine 1,1-dioxides. nih.gov
Transition Metal Catalysis : Transition metals play a significant role in forming the benzisothiazole core and in its functionalization. Copper(I) catalysts, with O₂ as the oxidant, promote the intramolecular N-S bond formation from 2-mercaptobenzamides. mdpi.com Palladium catalysts are used for carbonylative cyclization to produce saccharin derivatives, which are related to benzisothiazoles. organic-chemistry.org Nickel-based catalysts have also been explored for cyclization reactions. mdpi.com
Table 3: Influence of Solvents and Catalysts in Benzisothiazole Chemistry
| Catalyst/Solvent | Role/Effect | Example Reaction | Reference |
|---|---|---|---|
| t-BuOK (base) | Controls reaction pathway based on stoichiometry | Rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides | nih.gov |
| Cu(I) | Catalyzes intramolecular N-S bond formation | Synthesis of benzisothiazol-3(2H)-ones | mdpi.com |
| Pd(OAc)₂ | Catalyzes carbonylative cyclization | Synthesis of saccharin derivatives | organic-chemistry.org |
| Water (solvent) | Green solvent, facilitates purification | Copper-catalyzed synthesis of benzisothiazol-3(2H)-ones | nih.gov |
| DMSO (solvent/oxidant) | Acts as both solvent and oxidant | Palladium-catalyzed synthesis of dibenzothiophenes | organic-chemistry.org |
Cooperative Catalysis Mechanisms in Benzisothiazole Chemistry
Cooperative catalysis, where two distinct catalysts work in concert to facilitate a single chemical transformation, represents an advanced strategy in modern synthesis. ethz.ch This approach involves the simultaneous activation of both the nucleophile and the electrophile by different catalysts, which lowers the activation energy barrier more effectively than a single catalyst system. ethz.ch
In the context of heterocyclic chemistry, bimetallic cooperative catalysis, such as systems involving palladium and copper, has been successfully applied to achieve challenging transformations like direct decarbonylative heteroarylation of carboxylic acids via C–O/C–H coupling. nih.gov This type of catalysis allows for the coupling of two different molecules with high chemoselectivity, avoiding the need for pre-functionalization. nih.gov
While specific applications of cooperative catalysis for this compound are not extensively documented, the principles can be readily extended. For instance, a cooperative bimetallic system could potentially be used to couple the benzisothiazole core (via C-H activation) with other organic fragments. The key step in such a mechanism would likely involve the intersection of two catalytic cycles, for example, through the transmetallation of an organocopper species to a palladium(II) complex. nih.gov This powerful strategy holds promise for the future development of novel synthetic routes to functionalized benzisothiazole derivatives.
Derivatization, Functionalization, and Synthetic Applications
Synthesis of Substituted 2,1-Benzisothiazole-6-methanol Derivatives
The synthesis of substituted derivatives of this compound involves targeted chemical reactions to introduce new functional groups or modify existing ones. These transformations are fundamental for creating libraries of compounds for further research and development.
The benzene (B151609) portion of the 2,1-benzisothiazole scaffold is susceptible to electrophilic aromatic substitution, a class of reactions that introduces substituents onto the ring. msu.edumsu.edu The position of substitution is influenced by the electronic nature of the fused isothiazole (B42339) ring and any other substituents present.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. For instance, bromination of 1-methyl-2,1-benzisothiazolin-3-one, a related compound, readily proceeds to yield the 5-bromo derivative. researchgate.net This suggests that direct bromination of this compound would likely follow a similar substitution pattern.
Nitration: Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid. msu.edu In a parallel example, 1-methyl-2,1-benzisothiazolin-3-one can be converted to its 5-nitro derivative. researchgate.net The resulting nitro group is a versatile functional handle that can be subsequently reduced to an amino group.
Amination: While direct amination is less common, the amino group (-NH₂) is typically introduced by the reduction of a previously installed nitro group. This transformation opens up a wide range of subsequent derivatization possibilities, such as diazotization and amide formation.
Table 1: Examples of Benzene Ring Modifications on 2,1-Benzisothiazole Analogs
| Reaction Type | Reagents | Product (based on analog) | Reference |
| Bromination | Br₂ | 5-Bromo-1-methyl-2,1-benzisothiazolin-3-one | researchgate.net |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1-methyl-2,1-benzisothiazolin-3-one | researchgate.net |
| Sulfonation | SO₃, H₂SO₄ | 5-Chlorosulfonyl-1-methyl-2,1-benzisothiazolin-3-one | researchgate.net |
The isothiazole ring itself can be functionalized, particularly at the carbon atom positioned between the nitrogen and sulfur atoms (the C3 position). A common strategy involves creating a reactive intermediate at this position that can then be displaced by various nucleophiles.
A documented synthetic route for 3-substituted 2,1-benzisothiazoles involves the conversion of a 3-hydroxy-2,1-benzisothiazole into a 3-chloro-2,1-benzisothiazole using phosphorus oxychloride. researchgate.net This 3-chloro derivative is an excellent electrophile, allowing for nucleophilic substitution to introduce a wide variety of functional groups at this position. researchgate.net This methodology provides a powerful tool for diversifying the isothiazole portion of the molecule. researchgate.net
Table 2: Potential Nucleophilic Substitutions on a 3-Chloro-2,1-benzisothiazole Intermediate
| Nucleophile | Introduced Substituent | Product Class | Reference |
| Alkoxides (e.g., NaOCH₃) | Methoxy (-OCH₃) | 3-Alkoxy-2,1-benzisothiazoles | researchgate.net |
| Amines (e.g., R-NH₂) | Amino (-NHR) | 3-Amino-2,1-benzisothiazoles | researchgate.net |
| Thiols (e.g., R-SH) | Thioether (-SR) | 3-Thioether-2,1-benzisothiazoles | researchgate.net |
| Cyanide (e.g., KCN) | Cyano (-CN) | 3-Cyano-2,1-benzisothiazoles | researchgate.net |
The primary alcohol (methanol) group at the C6 position is a key site for functionalization, allowing for the extension of the molecule's structure and the introduction of different chemical properties. Standard alcohol chemistry can be applied to achieve these transformations. cuny.edu
Oxidation: The methanol (B129727) group can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger agents. The resulting aldehyde or carboxylic acid can then participate in a vast range of subsequent reactions, such as reductive amination, esterification, or amide bond formation.
Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) under appropriate conditions will form esters, which can be used to introduce a variety of new substructures.
Etherification: Conversion of the alcohol to an ether can be accomplished, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide.
Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide. The resulting benzylic halide is a reactive intermediate for further nucleophilic substitutions.
Table 3: Representative Functionalizations of the Methanol Group
| Reaction Type | Reagents | Resulting Functional Group |
| Oxidation (partial) | PCC, DMP | Aldehyde (-CHO) |
| Oxidation (full) | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |
| Esterification | R-COOH, Acid Catalyst | Ester (-COOR) |
| Etherification | 1. NaH; 2. R-Br | Ether (-OR) |
| Halogenation | SOCl₂ | Chloride (-CH₂Cl) |
Regioselectivity and Stereoselectivity in Derivatization Processes
Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is critical in synthetic chemistry to produce a single, well-defined product.
When performing electrophilic aromatic substitution on a substituted benzene ring, the position of the incoming electrophile is directed by the electronic properties of the substituents already present. msu.edu In the case of this compound, the directing effects of both the fused isothiazole ring and the hydroxymethyl group at C6 must be considered.
The isothiazole ring's effect on electrophilic substitution can be complex. For the isomeric 1,2-benzisothiazole (B1215175), electrophilic attack is generally directed to the C4 position. thieme-connect.de However, for derivatives of 2,1-benzisothiazole, such as 1-methyl-2,1-benzisothiazolin-3-one, electrophilic substitution has been shown to occur at the 5-position. researchgate.net The hydroxymethyl group at C6 is an ortho-, para-director. Therefore, the final substitution pattern will be a result of the combined influence of these groups, and the precise outcome may require experimental verification. Quantum-chemical investigations can also be employed to predict the most likely sites of reaction. rsc.org
The creation of chiral centers in a controlled manner is a significant challenge in modern synthesis. mdpi.com For derivatives of this compound, chirality can be introduced through several hypothetical pathways:
Asymmetric Reduction: If the methanol group at C6 were oxidized to a prochiral ketone (in a derivative where the benzylic position is further substituted), its subsequent asymmetric reduction using chiral catalysts could yield a specific enantiomer of the resulting chiral alcohol.
Derivatization of Side Chains: If a side chain containing a prochiral center (e.g., a double bond) is introduced elsewhere on the molecule, reactions such as asymmetric hydrogenation or epoxidation could be used to create one or more stereocenters with high selectivity.
Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule, for example, by forming an ester with the methanol group. This auxiliary would then direct the stereochemical course of a subsequent reaction before being removed, leaving behind an enantiomerically enriched product.
The development of such stereoselective syntheses is crucial for applications where a specific three-dimensional structure is required for biological activity or material properties. metu.edu.trnih.gov
This compound as a Synthetic Building Block
The compound this compound represents a valuable, yet underexplored, synthetic intermediate. Its structure combines the heterocyclic 2,1-benzisothiazole core, a known pharmacophore, with a reactive primary alcohol (methanol) group at the 6-position. This benzylic alcohol functionality serves as a versatile handle for a wide array of chemical transformations, positioning the molecule as an ideal building block for constructing more complex chemical entities. While direct research on this compound is limited, its potential applications can be inferred from the extensive chemistry of related benzisothiazole and benzothiazole (B30560) scaffolds. The strategic placement of the methanol group allows for its derivatization to introduce new functionalities, enabling its integration into larger systems, its use in ligand design, and its role in the development of hybrid molecules.
The integration of heterocyclic systems into larger, supramolecular structures is a key strategy in materials science and medicinal chemistry. The this compound scaffold is well-suited for this purpose, with the 6-methanol group providing a convenient point of attachment. This primary alcohol can be readily converted into a variety of other functional groups, thereby facilitating its incorporation into polymers, dendrimers, or macrocycles.
The transformation of the hydroxyl group is central to its utility. Standard organic reactions can convert the -CH₂OH group into more reactive intermediates. For instance, esterification or etherification can link the benzisothiazole moiety to other molecular fragments. More extensive modifications, such as oxidation to the corresponding aldehyde (2,1-benzisothiazole-6-carbaldehyde) or conversion to a halomethyl or azidomethyl derivative, open up a much broader range of subsequent reactions, including reductive amination, nucleophilic substitution, and 'click' chemistry cycloadditions. These transformations allow the 2,1-benzisothiazole unit to be covalently embedded within diverse and complex molecular frameworks. While specific examples for the 2,1-isomer are not prevalent in the literature, the strategy is widely applied to other heterocyclic systems.
Table 1: Potential Functional Group Transformations of this compound for Integration into Larger Architectures
| Starting Group | Reagent(s) | Resulting Group | Potential Subsequent Reactions |
|---|---|---|---|
| -CH₂OH (Alcohol) | Acyl Chloride, Carboxylic Acid (DCC/DMAP) | -CH₂OC(O)R (Ester) | Linkage to polymers, bioactive molecules |
| -CH₂OH (Alcohol) | Alkyl Halide, NaH | -CH₂OR (Ether) | Formation of ether-linked macrocycles |
| -CH₂OH (Alcohol) | PCC, DMP | -CHO (Aldehyde) | Wittig reaction, Schiff base formation |
| -CH₂OH (Alcohol) | SOCl₂, PBr₃ | -CH₂X (Halide) | Nucleophilic substitution, Grignard formation |
Heterocyclic compounds containing nitrogen and sulfur atoms, such as benzisothiazoles, are of significant interest in coordination chemistry due to their ability to act as ligands for a variety of metal ions. uc.ptresearchgate.net The nitrogen and sulfur atoms of the isothiazole ring can serve as donor sites, forming stable complexes with transition metals. researchgate.net The utility of this compound as a precursor for ligand synthesis lies in the ability to modify the methanol group to introduce additional coordinating atoms, thereby creating multidentate ligands that can form highly stable, chelated metal complexes.
A common strategy involves the oxidation of the 6-methanol group to 2,1-benzisothiazole-6-carbaldehyde. This aldehyde can then undergo condensation reactions with various amines (e.g., amino-pyridines, hydrazines) to form Schiff base ligands. rroij.comscirp.org These Schiff bases often possess enhanced coordinating capabilities, with the imine nitrogen providing an additional donor site. This approach allows for the systematic design of bidentate, tridentate, or even polydentate ligands, where the 2,1-benzisothiazole core acts as a rigid scaffold. Metal complexes derived from such ligands have potential applications in catalysis, materials science, and as therapeutic agents. biointerfaceresearch.comnih.gov For example, benzothiazole-derived Schiff base complexes of Co(III) and Ru(III) have been synthesized and investigated for their biological activities. biointerfaceresearch.com
Table 2: Illustrative Synthetic Pathway for a Tridentate Ligand from this compound
| Step | Precursor | Reagent | Product | Ligand Type |
|---|---|---|---|---|
| 1 | This compound | Pyridinium (B92312) chlorochromate (PCC) | 2,1-Benzisothiazole-6-carbaldehyde | Aldehyde Intermediate |
This modular approach allows for fine-tuning the electronic and steric properties of the resulting metal complexes by varying the amine component in the condensation step.
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or a broader spectrum of activity compared to the individual components. explorationpub.comdntb.gov.ua The 2,1-benzisothiazole scaffold is present in molecules with a range of biological activities. Therefore, this compound is an excellent starting point for creating hybrid molecules, where the 6-methanol group acts as a linker.
The hydroxyl group can be used to form an ester or ether bond, connecting the 2,1-benzisothiazole core to another bioactive molecule, such as an anti-inflammatory agent, an antimicrobial heterocycle, or an amino acid/peptide. researchgate.netchemcomp.com For instance, research on the related 1,2-benzisothiazole scaffold has shown the successful synthesis of hydrazone derivatives with significant antimicrobial properties. researchgate.net Similarly, saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) has been used as a scaffold to create hybrid compounds with other heterocycles like thiadiazoles and pyridines. explorationpub.com The development of such hybrids from this compound could yield novel therapeutic candidates with unique pharmacological profiles.
Table 3: Examples of Hybridization Strategies Using a Linkable Scaffold
| Scaffold Class | Linker Functionality | Conjugated Moiety | Potential Application | Reference Analogy |
|---|---|---|---|---|
| Benzisothiazole | Ester/Ether | Fluoroquinolone | Antibacterial | dntb.gov.ua |
| Benzisothiazole | Amide/Hydrazone | Other Heterocycles (Thiadiazole) | Anticancer, Antimicrobial | explorationpub.comresearchgate.net |
These strategies underscore the potential of this compound as a versatile building block for creating sophisticated molecular systems with tailored properties for applications in medicine and materials science.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for 2,1-Benzisothiazole-6-methanol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the benzisothiazole framework. These ab initio and density functional theory (DFT) methods allow for the prediction of molecular properties that are often difficult to measure experimentally. nih.gov
The electronic structure of the benzisothiazole system is characterized by a delocalized π-electron system that extends over both the benzene (B151609) and the isothiazole (B42339) rings. Molecular orbital theory is crucial for understanding this delocalization and predicting the molecule's reactivity.
Key aspects of the electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals determine the molecule's behavior in chemical reactions. For instance, in benzothiazole (B30560) derivatives, the HOMO is often delocalized across the molecule, while the LUMO can be localized on the benzothiazole moiety, indicating regions susceptible to nucleophilic or electrophilic attack. researchgate.net The HOMO-LUMO energy gap is a critical parameter indicating the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Compounds
| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 2,1,3-Benzothiadiazole Derivative (2a) | B3LYP/cc-pVDZ | -5.69 | -3.31 | 2.38 | mdpi.com |
| 2,1,3-Benzothiadiazole Derivative (2c) | B3LYP/cc-pVDZ | -5.20 | -3.45 | 1.75 | mdpi.com |
| 3-Chloro-1,2-benzisothiazole (B19369) | DFT/6-311++G(d,p) | -7.05 | -1.85 | 5.20 | nih.gov |
This table presents data for related compounds to illustrate typical values obtained through computational analysis.
Analyses such as Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) are also employed to understand the stability arising from intramolecular charge transfer and hyperconjugative interactions. nih.gov
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions involving benzisothiazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can determine reaction enthalpies (ΔrH°) and activation energies, providing a detailed understanding of reaction mechanisms. researchgate.netsioc-journal.cn
For example, DFT calculations have been used to investigate the reaction pathways for the synthesis of N-substituted 1,2-benzisothiazol-3-one derivatives. sioc-journal.cn Similarly, studies on the solvolysis of 3-aryloxybenzisothiazoles used molecular orbital calculations to predict whether the reaction proceeds through an associative (addition-elimination) or a dissociative (fragmentation-recombination) mechanism. uc.pt The results indicated that the addition-elimination pathway was energetically much more favorable than the dissociative route. uc.pt
The synthesis of 7-nitro-2,1-benzisothiazole (B12650928) can occur through the cyclization of specific precursors, and computational studies can help optimize conditions by identifying the most favorable reaction pathways. smolecule.com High-level composite methods like G3(MP2)//B3LYP have been used to derive standard molar enthalpies of formation for related compounds, such as 1,2-benzisothiazol-3(2H)-one, with results that compare well with experimental data. researchgate.net
The stability of the benzisothiazole ring is largely due to its aromatic character. Aromaticity is a complex concept that can be quantified computationally using several indices. The two most common methods are based on magnetic and geometric criteria.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of significant diatropic ring currents, a hallmark of aromaticity. researchgate.netscience24.com
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the degree of bond length equalization in the ring compared to an ideal aromatic system (HOMA = 1) and a non-aromatic Kekulé structure (HOMA = 0). science24.comnih.gov
Table 2: Aromaticity Indices for Benzene and Related Fused Ring Systems
| Compound/Ring | Method | Aromaticity Index | Value | Reference |
|---|---|---|---|---|
| Benzene | B3LYP/6-31G** | NICS(1) | -11.305 ppm | nih.gov |
| Coronene (central ring) | - | HOMA | ~0.75 | nih.gov |
| 2,1,3-Benzothiadiazole (Benzene ring) | B3LYP/6-311+G(3df,2p) | NICS(1) | -9.1 ppm | researchgate.net |
| 2,1,3-Benzothiadiazole (Thiadiazole ring) | B3LYP/6-311+G(3df,2p) | NICS(1) | -3.1 ppm | researchgate.net |
This table provides context for the aromaticity of the benzisothiazole core by showing values for related systems.
Computational Modeling of Reaction Mechanisms
Beyond static properties, computational modeling allows for the dynamic simulation of chemical reactions, providing a deeper understanding of the mechanisms involved.
Density Functional Theory (DFT) is a widely used computational method for studying organic reactions due to its favorable balance of accuracy and computational cost. numberanalytics.com In the context of benzisothiazole chemistry, DFT has been applied to a wide range of problems.
Researchers have used DFT, often with the B3LYP functional, to:
Optimize Molecular Geometries: Determine the stable three-dimensional structures of reactants, intermediates, and products. researchgate.netuc.pt
Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which helps in the characterization of synthesized compounds by comparing theoretical spectra with experimental data. nih.gov
Investigate Reaction Mechanisms: Elucidate the step-by-step process of a reaction, such as the intramolecular N–S bond formation in the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com
Correlate Structure with Reactivity: Understand how different substituents on the benzisothiazole ring affect its chemical behavior. uc.pt For instance, DFT calculations have been used to correlate structural features with differences in reactivity for various benzisothiazole-tetrazolyl derivatives. uc.pt
These applications demonstrate the power of DFT to not only explain experimental observations but also to predict the outcomes of new reactions and guide the design of novel synthetic pathways. sioc-journal.cn
While quantum mechanics is ideal for studying electronic properties and reaction pathways, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. mdpi.comrsc.org MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into how molecules flex, rotate, and interact with their environment. nih.govustc.edu.cn
For a molecule like this compound, MD simulations would be particularly useful for:
Conformational Analysis: The methanol (B129727) substituent (-CH₂OH) can rotate around the C-C bond connecting it to the benzisothiazole ring. A conformational search using quantum chemical methods can identify stable conformers, and MD simulations can explore the dynamics of interconversion between them. core.ac.uk Studies on similar flexible molecules have successfully used this combined approach to understand their intramolecular dynamics. core.ac.uk
Solvation and Interactions: MD simulations can model how this compound interacts with solvent molecules, such as water or methanol. biorxiv.orgnih.gov This is crucial for understanding its solubility and behavior in solution, including the formation of hydrogen bond networks. rsc.org
Reactive Studies: Ab initio molecular dynamics (AIMD), which combines MD with on-the-fly quantum mechanical calculations, can be used to simulate chemical reactions in complex environments. mdpi.com This approach could model processes like proton transfer or field-induced reactions involving the methanol group or the heterocyclic ring. mdpi.com
Analyses of MD trajectories often include calculating the root-mean-square deviation (RMSD) to assess the stability of a conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Elucidation of Structure-Reactivity Relationships
The core of computational investigation into structure-reactivity relationships lies in understanding how the arrangement of atoms and the distribution of electrons within a molecule dictate its chemical behavior. For this compound, theoretical studies focus on how the fused ring system and the 6-methanol substituent mutually influence their electronic environment and, consequently, the molecule's reactivity towards other chemical entities.
The -CH₂OH group at the 6-position of the benzene ring is typically considered a weak electron-donating group through induction. This donation of electron density is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy might be less affected or slightly raised. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher reactivity. missouristate.edu
To illustrate the quantitative impact of substituents on electronic properties, the following table presents data from a Density Functional Theory (DFT) study on a series of substituted benzimidazole (B57391) derivatives, a related heterocyclic system. The calculations were performed at the B3LYP/6-311G(d,p) level of theory. dergipark.org.tr
Table 1: Calculated Electronic Properties of Substituted Benzimidazole Derivatives
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 1 | -H | -6.01 | -1.21 | 4.80 |
| 2 | -CH₃ (EDG) | -5.85 | -1.15 | 4.70 |
| 3 | -OCH₃ (EDG) | -5.69 | -1.10 | 4.59 |
| 4 | -Cl (EWG) | -6.15 | -1.45 | 4.70 |
| 5 | -NO₂ (EWG) | -6.65 | -2.15 | 4.50 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data is illustrative and based on a related heterocyclic system.
This data clearly shows that electron-donating groups like -CH₃ and -OCH₃ increase the HOMO energy and decrease the energy gap compared to the unsubstituted compound, thereby increasing its predicted reactivity. The -CH₂OH group in this compound would be expected to produce a similar, albeit weaker, effect.
Theoretical parameters derived from computational calculations are invaluable for predicting the outcomes of chemical reactions, including regioselectivity and reaction rates. By analyzing the calculated properties of reactants, transition states, and products, a detailed picture of the reaction mechanism can be constructed.
Key theoretical parameters used for predicting reactivity include:
Frontier Molecular Orbital (FMO) analysis: The shapes and energies of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For this compound, the regions of highest HOMO density would indicate the most probable sites for electrophilic attack, while the areas of greatest LUMO density would be susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).
Calculated Reaction and Activation Energies: By calculating the energies of potential transition states and products, the most favorable reaction pathway can be identified. A lower activation energy corresponds to a faster reaction rate. For example, DFT calculations have been successfully used to elucidate the mechanism of base-mediated rearrangements in related benzothiadiazine dioxides, correctly predicting the formation of 1,2-benzisothiazole (B1215175) derivatives by identifying the most stable anionic intermediates and transition states. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. nih.gov These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed activity, such as biological potency or reaction rate. While often applied in drug discovery, the principles are broadly applicable. For instance, a QSAR study on 1,2-benzisothiazol-3-one derivatives identified key descriptors related to electronegativity and molecular volume that govern their inhibitory activity against specific enzymes. nih.gov
Table 2: Example of Descriptors Used in QSAR Models for Benzisothiazole Derivatives
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment (µ) | Governs electrostatic interactions and reaction propensity. biolscigroup.us |
| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule, influencing binding. |
| Topological | Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecular skeleton. |
| Quantum-Chemical | Atomic Charges, Electronegativity (χ) | Details the electronic environment at specific atomic centers. |
This table provides a general overview of descriptor types used in QSAR studies.
By developing a QSAR model for a series of 2,1-benzisothiazole derivatives, one could theoretically predict the reactivity or biological activity of this compound based on its calculated descriptor values. Such models are instrumental in prioritizing synthetic targets and designing molecules with desired properties.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled.
The ¹H NMR spectrum of 2,1-Benzisothiazole-6-methanol reveals distinct signals for each unique proton. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the proton, while the coupling constant (J), measured in Hertz (Hz), provides information about neighboring protons.
The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring, while the aliphatic region will contain signals for the methanol (B129727) substituent's methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons. The proton at the 3-position is typically the most downfield of the ring protons due to the influence of the adjacent sulfur and nitrogen atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.0 - 8.2 | Singlet (s) | N/A |
| H-4 | 7.8 - 7.9 | Doublet (d) | ~8.5 (ortho) |
| H-5 | 7.2 - 7.3 | Doublet of doublets (dd) | ~8.5 (ortho), ~1.5 (meta) |
| H-7 | 7.6 - 7.7 | Singlet-like / Doublet (d) | ~1.5 (meta) |
| -CH₂- (C8) | 4.7 - 4.8 | Singlet (s) / Doublet (d)* | J-coupling may be observed with -OH proton |
| -OH | Variable (e.g., 2.0 - 4.0) | Singlet (s) / Triplet (t) | *Depends on solvent and concentration |
*The multiplicity of the -CH₂- and -OH signals can vary depending on the solvent and the rate of proton exchange. In a solvent like DMSO-d₆, coupling between them is often observed.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct method for counting the carbons and assessing their chemical nature (e.g., aromatic, aliphatic, quaternary). The chemical shifts of the carbon atoms in the benzisothiazole ring are influenced by the heteroatoms and the fused ring system.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 145 - 150 |
| C-4 | 120 - 125 |
| C-5 | 128 - 132 |
| C-6 | 140 - 145 |
| C-7 | 118 - 122 |
| C-7a (bridgehead) | 150 - 155 |
| C-3a (bridgehead) | 125 - 130 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, a key correlation (cross-peak) would be observed between the H-4 and H-5 protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum (e.g., H-4 to C-4, H-5 to C-5, and the methylene protons to C-8). researchgate.net
The methylene protons (H-8) showing correlations to C-5, C-6, and C-7, definitively placing the methanol group at the 6-position.
The H-7 proton showing correlations to the quaternary carbon C-7a and the substituted carbon C-6.
The H-3 proton showing correlations to the bridgehead carbon C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm spatial relationships, such as the proximity of the methylene (H-8) protons to the aromatic protons at H-5 and H-7.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.
HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact molecular formula by distinguishing between compounds with the same nominal mass. For this compound, HRMS would confirm its elemental composition. rsc.org
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇NOS |
| Monoisotopic Mass (Calculated) | 165.0248 |
An experimental HRMS measurement matching the calculated value provides strong evidence for the C₈H₇NOS molecular formula.
In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which then breaks apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure. The fragmentation of this compound is expected to be directed by the stable aromatic ring and the primary alcohol functional group.
Key expected fragmentation pathways include:
Alpha-Cleavage: The most characteristic fragmentation for a primary alcohol is the cleavage of the bond alpha to the oxygen atom. libretexts.org This involves the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a stable, resonance-delocalized cation at m/z 134. This is often a prominent peak.
Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da) from the molecular ion, which would produce a peak at m/z 147. youtube.com
Benzylic Cleavage: Loss of a hydrogen radical (H•, 1 Da) from the methylene group can occur to form a stable benzylic-type cation, resulting in a significant [M-1]⁺ peak at m/z 164.
Ring Fragmentation: At higher energies, the benzisothiazole ring itself can fragment, potentially leading to the loss of species like hydrogen cyanide (HCN, 27 Da) or thiocyanate (B1210189) radical (•SCN, 58 Da).
Table 4: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 165 | [C₈H₇NOS]⁺ | Molecular Ion (M⁺) |
| 164 | [C₈H₆NOS]⁺ | Loss of H• from -CH₂- group ([M-H]⁺) |
| 147 | [C₈H₅NS]⁺ | Loss of H₂O ([M-H₂O]⁺) |
X-ray Crystallography for Solid-State Structure Determination
Following extensive searches of publicly available scientific literature and crystallographic databases, no specific X-ray crystallographic data for the compound "this compound" could be located. The structural information, including precise bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions, which is derived from single-crystal X-ray diffraction analysis, does not appear to be published in the accessible scientific domain.
While crystallographic data exists for structurally related benzisothiazole derivatives, these compounds differ in their substitution patterns and would not provide an accurate representation of the specific geometric and packing characteristics of this compound. The presence and position of the methanol substituent at the 6-position of the benzisothiazole ring are expected to significantly influence the molecule's solid-state conformation and its interactions with neighboring molecules in the crystal lattice.
Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
Without experimental X-ray diffraction data, a definitive and precise determination of the bond lengths, bond angles, and torsional angles for this compound cannot be provided. These parameters are fundamental to describing the three-dimensional structure of the molecule.
Analysis of Crystal Packing and Intermolecular Interactions
Similarly, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the arrangement of molecules in the solid state is not possible without the crystal structure determination. The hydroxyl group of the methanol substituent would be anticipated to play a crucial role in the formation of hydrogen-bonded networks within the crystal lattice, a key feature that can only be confirmed and detailed through X-ray crystallography.
Due to the absence of the required experimental data for this compound, the detailed data tables for bond lengths, bond angles, and intermolecular interactions as requested cannot be generated. Further research, including the synthesis and crystallographic analysis of this specific compound, would be necessary to provide the detailed structural information.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2,1-Benzisothiazole-6-methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling benzothiazole precursors with methanol derivatives. For example, microwave-assisted synthesis (e.g., 300 W irradiation for 6 minutes) under solvent-free conditions with silica gel as a catalyst can improve reaction efficiency and reduce by-products . Optimizing stoichiometry (e.g., molar ratios of o-aminothiophenol to aldehyde derivatives) and purification via recrystallization (methanol or ethanol) enhances yield and purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H NMR : Characterize aromatic protons (δ 7.0–8.0 ppm) and methoxy/methanol groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 242 for benzothiazole derivatives) .
- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for methanol) .
Cross-referencing with computational simulations (e.g., B3LYP/6-31G* level DFT calculations) can validate experimental data .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol for high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves polar by-products .
- Vacuum Filtration : Remove insoluble impurities after reflux (e.g., Celite® filtration) .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (e.g., B3LYP functional) to predict electronic properties and reaction pathways .
- Molecular Docking : Screen derivatives for bioactivity (e.g., antifungal targets) using software like AutoDock Vina .
- Thermodynamic Analysis : Calculate enthalpy changes (ΔrH°) for hydrolysis or substitution reactions using NIST data protocols .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzothiazole derivatives?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish overlapping NMR signals .
- High-Resolution MS (HRMS) : Resolve m/z ambiguities caused by isobaric interferences .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How can researchers mitigate by-product formation during benzothiazole ring closure?
- Methodological Answer :
- Catalyst Optimization : Use PdCl₂(PPh₃)₂ or CuI to enhance regioselectivity in cross-coupling reactions .
- Temperature Control : Maintain reflux at 55–70°C to prevent side reactions (e.g., over-oxidation) .
- Protecting Groups : Temporarily block reactive sites (e.g., –OH groups) with acetyl or tert-butyldimethylsilyl (TBDMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
